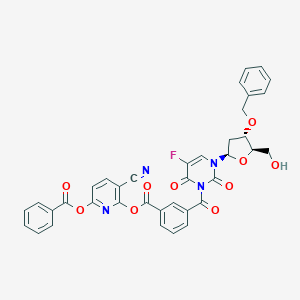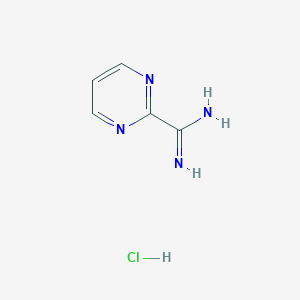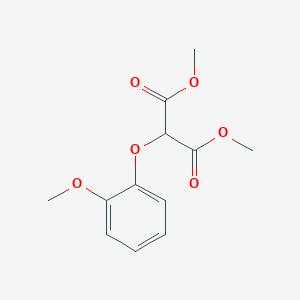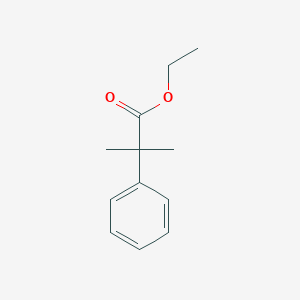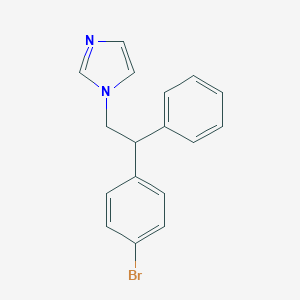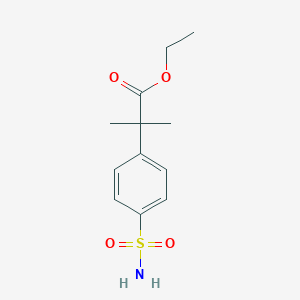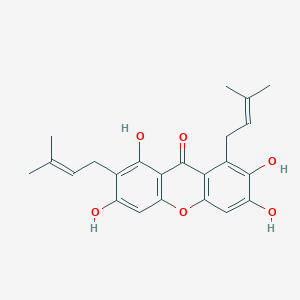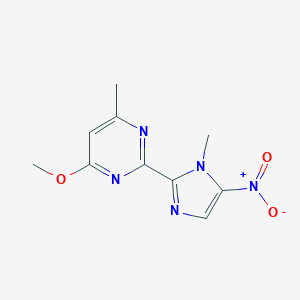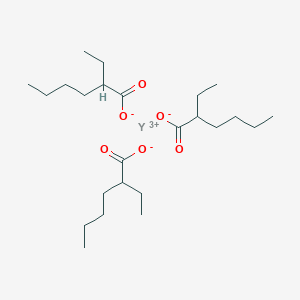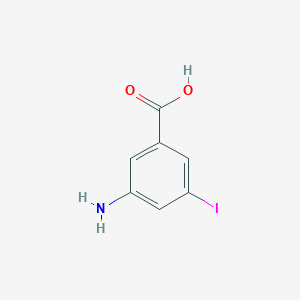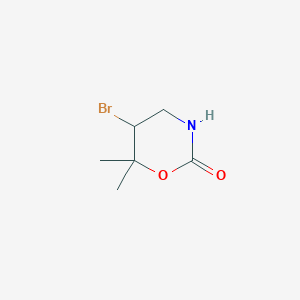
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one is a chemical compound that belongs to the oxazinanone family. It is also known as BDO and has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of BDO is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting protein synthesis. BDO has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
BDO has been reported to have low toxicity and has shown no significant adverse effects on human health. However, further studies are required to fully understand the biochemical and physiological effects of BDO.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BDO in lab experiments is its high purity and yield. Additionally, BDO has been reported to have a broad spectrum of biological activities, which makes it a potential candidate for various applications. However, the limitations of using BDO include its high cost and limited availability.
Orientations Futures
For the use of BDO include the synthesis of new bioactive compounds, the investigation of its mechanism of action, and the development of new catalytic systems.
Méthodes De Synthèse
The synthesis of 5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one involves the reaction of 6,6-dimethyl-2-oxo-1,3-oxazinan-5-yl chloride with sodium bromide in the presence of potassium carbonate. The reaction takes place in acetonitrile and is carried out under reflux conditions. This method has been reported to yield high purity and high yield of BDO.
Applications De Recherche Scientifique
BDO has been extensively studied for its potential applications in various fields of research. It has been reported to have antimicrobial, antifungal, and antitumor properties. BDO has also been used as a ligand in the synthesis of metal complexes and has shown promising results in catalytic reactions. Additionally, BDO has been used as a starting material in the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
107262-09-9 |
|---|---|
Nom du produit |
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one |
Formule moléculaire |
C6H10BrNO2 |
Poids moléculaire |
208.05 g/mol |
Nom IUPAC |
5-bromo-6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-6(2)4(7)3-8-5(9)10-6/h4H,3H2,1-2H3,(H,8,9) |
Clé InChI |
PEBDQLCSOMCQSI-UHFFFAOYSA-N |
SMILES |
CC1(C(CNC(=O)O1)Br)C |
SMILES canonique |
CC1(C(CNC(=O)O1)Br)C |
Synonymes |
2H-1,3-Oxazin-2-one,5-bromotetrahydro-6,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)


